

Spectroscopic Analysis of 1-Propene, 3-(1-methoxyethoxy)-: A Technical Guide

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Compound of Interest

Compound Name: 1-Propene, 3-(1-methoxyethoxy)-

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **1-Propene, 3-(1-methoxyethoxy)-**. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of organic spectroscopy and data from analogous structures to forecast its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) signatures. Detailed, generalized experimental protocols for acquiring these spectra are provided for researchers, scientists, and professionals in drug development. This guide aims to serve as a foundational resource for the characterization of this and structurally related molecules.

Disclaimer: Experimental spectroscopic data for **1-Propene, 3-(1-methoxyethoxy)-** is not readily available in public scientific databases. The data presented herein is predictive and based on the analysis of its chemical structure and comparison with known spectroscopic data of similar functionalized ethers and alkenes.

Molecular Structure and Predicted Spectroscopic Data

The structure of **1-Propene, 3-(1-methoxyethoxy)-** contains several key functional groups that dictate its spectroscopic behavior: a terminal alkene, an ether linkage, and an acetal group. These features will give rise to characteristic signals in each spectroscopic technique.

Caption: Molecular Structure of **1-Propene, 3-(1-methoxyethoxy)-**.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **1-Propene, 3-(1-methoxyethoxy)-** is predicted to show a molecular ion peak (M^+) at m/z 116, corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage at the ether and acetal linkages, which are susceptible to bond breaking.

Table 1: Predicted Mass Spectrometry Data for **1-Propene, 3-(1-methoxyethoxy)-**

m/z	Predicted Fragment Ion	Fragmentation Pathway
116	$[C_6H_{12}O_2]^+$	Molecular Ion (M^+)
101	$[C_5H_9O_2]^+$	Loss of a methyl radical ($\bullet CH_3$) from the methoxy group.
75	$[C_3H_7O_2]^+$	Alpha-cleavage at the acetal, loss of an allyl radical ($\bullet CH_2CH=CH_2$).
59	$[C_2H_7O]^+$	Cleavage of the C-O bond, forming $[CH(OCH_3)CH_3]^+$.
45	$[CH_3OCH_2]^+$	Rearrangement and cleavage.
41	$[C_3H_5]^+$	Allyl cation, from cleavage of the ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra are predicted to show distinct signals corresponding to the unique proton and carbon environments in the molecule. Deshielding effects from the electronegative oxygen atoms and the π -system of the double bond will significantly influence the chemical shifts.

Table 2: Predicted 1H NMR Data for **1-Propene, 3-(1-methoxyethoxy)-** (in $CDCl_3$)

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
=CH ₂	5.20 - 5.30	dd	2H
-CH=	5.85 - 6.00	m	1H
-O-CH ₂ -CH=	4.00 - 4.10	d	2H
-O-CH(O)-CH ₃	4.65 - 4.75	q	1H
-O-CH ₃	3.30 - 3.40	s	3H
-CH(O)-CH ₃	1.25 - 1.35	d	3H

Table 3: Predicted ¹³C NMR Data for **1-Propene, 3-(1-methoxyethoxy)-** (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (ppm)
=CH ₂	117 - 119
-CH=	134 - 136
-O-CH ₂ -CH=	68 - 70
-O-CH(O)-CH ₃	99 - 101
-O-CH ₃	54 - 56
-CH(O)-CH ₃	19 - 21

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the alkene and ether functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for **1-Propene, 3-(1-methoxyethoxy)-**

Wave Number (cm ⁻¹)	Vibrational Mode	Predicted Intensity
3080 - 3095	=C-H Stretch	Medium
2950 - 3000	C-H Stretch (sp ³)	Strong
1640 - 1650	C=C Stretch (alkene)	Medium
1050 - 1150	C-O-C Stretch (ether/acetal)	Strong, Broad
910 - 990	=C-H Bend (out-of-plane)	Strong

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as **1-Propene, 3-(1-methoxyethoxy)-**.

Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation: Dilute the neat liquid sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 µg/mL.
- Instrument Setup:
 - Set the ion source to Electron Ionization (EI) mode.
 - Use a standard electron energy of 70 eV.
 - Set the mass analyzer to scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
 - The ion source temperature should be set to approximately 200-250 °C.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
 - If using GC-MS, a non-polar capillary column (e.g., DB-5) is suitable. Use a temperature program that ensures the elution of the compound, for instance, starting at 50 °C and

ramping to 250 °C at 10 °C/min.

- Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Compare these with predicted fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
 - For ^{13}C NMR, a more concentrated sample (20-50 mg) in the same volume of solvent is recommended.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (for a 300-500 MHz spectrometer):
 - Insert the sample into the NMR probe and ensure it is spinning (typically 20 Hz) for better field homogeneity.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize resolution. This involves adjusting the shim coils to maximize the lock signal and achieve a sharp, symmetrical peak shape for a reference signal.
- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. A 90° pulse angle with a relaxation delay of 1-2 seconds is typical. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C and its longer relaxation times, more scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are often necessary.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the protons and carbons in the molecule.

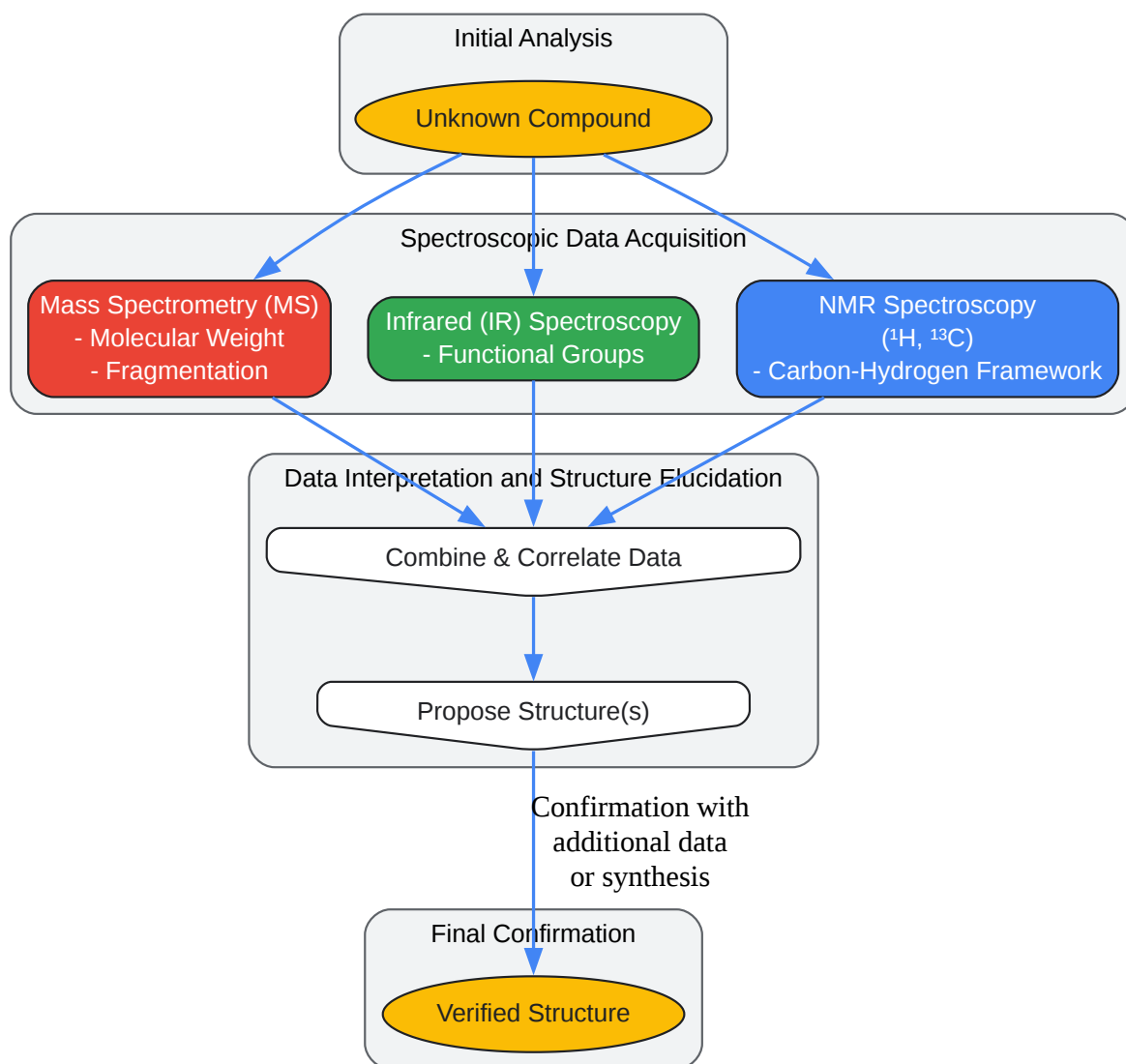
Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrument Setup (FTIR Spectrometer):
 - Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO_2 interference.
- Data Acquisition:

- Collect a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The typical scanning range is from 4000 cm^{-1} to 400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the positions, shapes, and intensities of these bands to the functional groups present in the molecule using correlation tables. Pay close attention to the C=C, =C-H, C-O, and sp^3 C-H stretching and bending regions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.



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Caption: General workflow for spectroscopic identification.

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